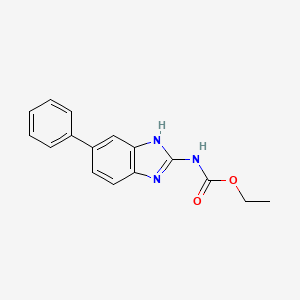
Carbamic acid, (5-phenyl-1H-benzimidazol-2-yl)-, ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbamic acid, (5-phenyl-1H-benzimidazol-2-yl)-, ethyl ester is a complex organic compound characterized by the presence of a benzimidazole ring substituted with a phenyl group and an ethyl ester of carbamic acid
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of carbamic acid, (5-phenyl-1H-benzimidazol-2-yl)-, ethyl ester typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Phenyl Substitution: The phenyl group is introduced via electrophilic aromatic substitution, often using a Friedel-Crafts alkylation reaction.
Carbamic Acid Esterification: The final step involves the esterification of the carbamic acid with ethanol, typically using a catalyst such as sulfuric acid or a base like triethylamine.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pH, is common to optimize the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the phenyl ring and the benzimidazole nitrogen.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products:
Oxidation Products: Various oxidized benzimidazole derivatives.
Reduction Products: Reduced forms of the compound, often with altered functional groups.
Substitution Products: Substituted benzimidazole derivatives with different functional groups attached to the phenyl ring or benzimidazole nitrogen.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry for the formation of metal complexes.
Biology:
- Investigated for its potential as an antimicrobial agent due to the bioactivity of the benzimidazole core.
- Explored for its role in enzyme inhibition studies.
Medicine:
- Potential applications in drug design, particularly for targeting specific enzymes or receptors.
- Studied for its anti-inflammatory and anticancer properties.
Industry:
- Utilized in the development of advanced materials, such as polymers and resins.
- Employed in the synthesis of dyes and pigments due to its stable aromatic structure.
作用机制
The mechanism of action of carbamic acid, (5-phenyl-1H-benzimidazol-2-yl)-, ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole ring can mimic natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to the inhibition of enzyme activity or the blocking of receptor signaling pathways, resulting in various biological effects.
相似化合物的比较
Benzimidazole: The parent compound, lacking the phenyl and carbamic acid ester groups.
Phenylbenzimidazole: Similar structure but without the carbamic acid ester.
Carbamic Acid Esters: Other esters of carbamic acid with different substituents.
Uniqueness: Carbamic acid, (5-phenyl-1H-benzimidazol-2-yl)-, ethyl ester is unique due to the combination of the benzimidazole core, phenyl substitution, and carbamic acid esterification. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs, making it a valuable compound for various applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
属性
CAS 编号 |
83821-08-3 |
|---|---|
分子式 |
C16H15N3O2 |
分子量 |
281.31 g/mol |
IUPAC 名称 |
ethyl N-(6-phenyl-1H-benzimidazol-2-yl)carbamate |
InChI |
InChI=1S/C16H15N3O2/c1-2-21-16(20)19-15-17-13-9-8-12(10-14(13)18-15)11-6-4-3-5-7-11/h3-10H,2H2,1H3,(H2,17,18,19,20) |
InChI 键 |
UPWFWVPKWFCFJU-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)NC1=NC2=C(N1)C=C(C=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-Bromophenyl)-3-phenyl-3H-imidazo[4,5-b]pyridine](/img/structure/B12935085.png)
![2-[2-[2-(1,3-Benzodioxol-5-yl)ethenyl]-5-nitroimidazol-1-yl]ethanol](/img/structure/B12935086.png)
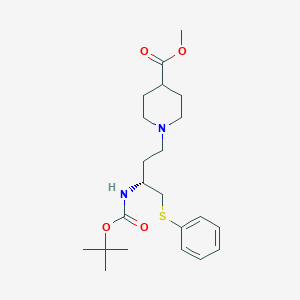
![1-[7-(Pyridine-3-carbonyl)imidazo[5,1-b][1,3]thiazol-2-yl]propan-1-one](/img/structure/B12935102.png)
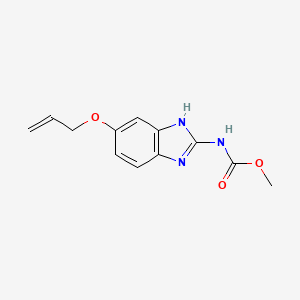
![Imidazo[2,1-b]thiazole-6-acetic acid, 2-chloro-, ethyl ester](/img/structure/B12935121.png)
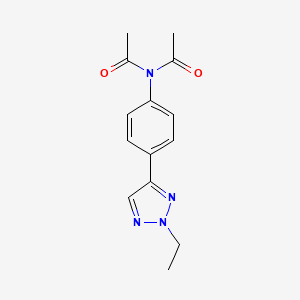
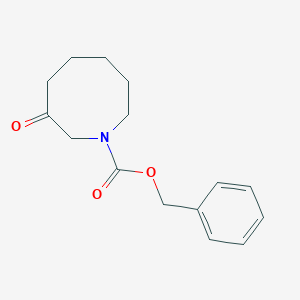
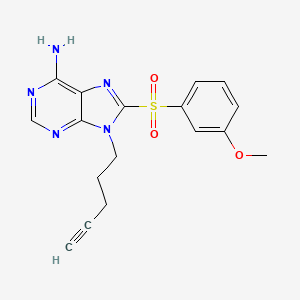
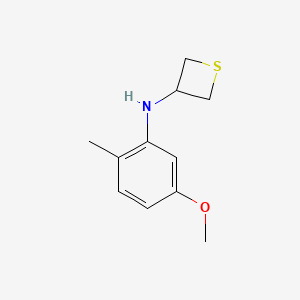
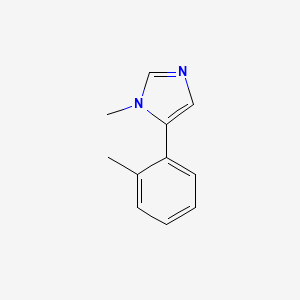
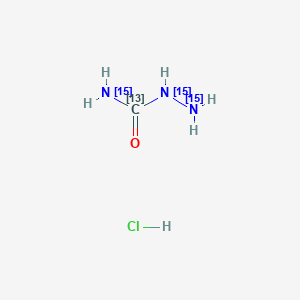
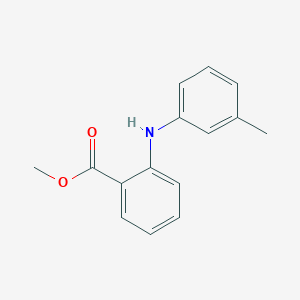
![2,2'-Diamino-[1,1'-bidibenzo[b,d]thiophene] 5,5,5',5'-tetraoxide](/img/structure/B12935174.png)
